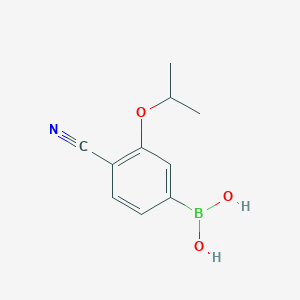
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Overview
Description
3-Methoxy-2-methylpropane-1-sulfonyl chloride, also known as MMPS or mesyl chloride, is a chemical compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 . It is a widely used reagent in organic chemistry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a propane chain with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Sulfonyl Chloride as a Reagent
3-Methoxy-2-methylpropane-1-sulfonyl chloride, known in some contexts as tert-Butylsulfonyl Chloride, is a sulfonylating agent used in various synthetic reactions. It's a precursor to tert-butyl cations and finds utility in the synthesis of various organic compounds. The reagent, described as a white solid, is soluble in common organic solvents but not stable at ambient temperature, decomposing to tert-butyl chloride, isobutylene, sulfur dioxide, and hydrogen chloride (Quintero & Meza-León, 2005).
Synthesis of Intermediates and Antimicrobial Agents
Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, is synthesized from salicylic acid using a process involving sulfonyl chloride. Optimizing reaction conditions can significantly improve the yield of these reactions (Xu et al., 2018). Moreover, sulfonyl chlorides are utilized in the synthesis of sulfonyl esters, which demonstrate strong in vitro anticancer activities. Such compounds have been tested on various cancer cell lines and show promising results (Muškinja et al., 2019).
Formation of Functionalized Compounds
Sulfonyl chlorides are instrumental in the synthesis of functionalized compounds such as 3,5-diketoesters and 2,4-diketosulfones. These compounds are not easily obtainable by other methods, highlighting the versatility and significance of sulfonyl chlorides in organic synthesis (Rahn et al., 2008).
Applications in Solid-Phase Synthesis
Polymer-supported sulfonyl chloride is used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This approach is notable for producing compounds of high enantiopurity, particularly useful in drug development (Holte et al., 1998).
In Biological Applications
Sulfonyl chlorides are also employed in biological contexts. For instance, the synthesis of sulforhodamine-amine conjugates involves sulfonyl chlorides. These conjugates exhibit distinct properties and find applications in biochemical studies (Corrie et al., 2001).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methoxy-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHXEISVIOFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)




![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)